Methyl 2-phenoxynicotinate
CAS No.: 36701-88-9
VCID: VC3767663
Molecular Formula: C13H11NO3
Molecular Weight: 229.23 g/mol
* For research use only. Not for human or veterinary use.

Description |
Chemical Identity and Structural Details
The structure consists of a pyridine ring with a carboxylic acid methyl ester at the 3-position and a phenoxy group at the 2-position. These substitutions confer unique physicochemical properties to the molecule. Predicted Collision Cross Section (CCS)In mass spectrometry, the collision cross-section (CCS) values provide insights into the molecular size and shape. The following table summarizes the predicted CCS for various adducts of methyl 2-phenoxynicotinate:
These values are critical for analytical techniques such as ion mobility spectrometry. Pharmaceutical RelevanceMethyl derivatives of nicotinic acid, including methyl 2-phenoxynicotinate, have been studied for their potential biological activities:
Material ScienceThe aromatic nature of the compound suggests potential applications in organic electronics or as intermediates in synthesizing advanced materials. Safety and Toxicological DataWhile specific toxicological data for methyl 2-phenoxynicotinate is limited, general safety guidelines for similar compounds include:
It is recommended to handle this compound with appropriate personal protective equipment (PPE). |
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CAS No. | 36701-88-9 | |||||||||||||||||||||||||||||||
Product Name | Methyl 2-phenoxynicotinate | |||||||||||||||||||||||||||||||
Molecular Formula | C13H11NO3 | |||||||||||||||||||||||||||||||
Molecular Weight | 229.23 g/mol | |||||||||||||||||||||||||||||||
IUPAC Name | methyl 2-phenoxypyridine-3-carboxylate | |||||||||||||||||||||||||||||||
Standard InChI | InChI=1S/C13H11NO3/c1-16-13(15)11-8-5-9-14-12(11)17-10-6-3-2-4-7-10/h2-9H,1H3 | |||||||||||||||||||||||||||||||
Standard InChIKey | CYBVAKNBOUITGD-UHFFFAOYSA-N | |||||||||||||||||||||||||||||||
SMILES | COC(=O)C1=C(N=CC=C1)OC2=CC=CC=C2 | |||||||||||||||||||||||||||||||
Canonical SMILES | COC(=O)C1=C(N=CC=C1)OC2=CC=CC=C2 | |||||||||||||||||||||||||||||||
Solubility | 26.5 [ug/mL] | |||||||||||||||||||||||||||||||
PubChem Compound | 215890 | |||||||||||||||||||||||||||||||
Last Modified | Aug 16 2023 |
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